N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety, a furan ring, and a piperazine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the chloropyridine and furan intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This compound shares the chloropyridine moiety but differs in its overall structure and functional groups.
Flupyradifurone: Another compound with a furan ring, used primarily as an insecticide.
Uniqueness
N-(5-CHLOROPYRIDIN-2-YL)-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its combination of a chloropyridine, furan, and piperazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-3-4-15(18-10-13)19-16(22)12-21-7-5-20(6-8-21)11-14-2-1-9-23-14/h1-4,9-10H,5-8,11-12H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVSKDSTDFLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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